molecular formula C14H16FN5O3 B11498627 3-Amino-7-fluoro-6-(piperidin-1-yl)quinoxaline-2-carboxamide 1,4-dioxide

3-Amino-7-fluoro-6-(piperidin-1-yl)quinoxaline-2-carboxamide 1,4-dioxide

Cat. No.: B11498627
M. Wt: 321.31 g/mol
InChI Key: ILZRZAVCBQYAAB-UHFFFAOYSA-N
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Description

3-AMINO-2-CARBAMOYL-7-FLUORO-6-(PIPERIDIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound with a unique structure that includes a quinoxaline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-2-CARBAMOYL-7-FLUORO-6-(PIPERIDIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, which undergo various substitution reactions to introduce the amino, carbamoyl, fluoro, and piperidinyl groups. Common reagents used in these reactions include halogenating agents, amines, and carbamoylating agents. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-2-CARBAMOYL-7-FLUORO-6-(PIPERIDIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while nucleophilic substitution can introduce new functional groups, leading to a variety of substituted quinoxaline derivatives.

Scientific Research Applications

3-AMINO-2-CARBAMOYL-7-FLUORO-6-(PIPERIDIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-AMINO-2-CARBAMOYL-7-FLUORO-6-(PIPERIDIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions or binding to receptor sites to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.

    Fluoroquinolones: A class of antibiotics with a similar fluorinated quinoxaline structure.

    Piperidine derivatives: Compounds containing the piperidine ring, which may have similar biological activities.

Uniqueness

3-AMINO-2-CARBAMOYL-7-FLUORO-6-(PIPERIDIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H16FN5O3

Molecular Weight

321.31 g/mol

IUPAC Name

3-amino-7-fluoro-1,4-dioxido-6-piperidin-1-ylquinoxaline-1,4-diium-2-carboxamide

InChI

InChI=1S/C14H16FN5O3/c15-8-6-10-11(7-9(8)18-4-2-1-3-5-18)20(23)13(16)12(14(17)21)19(10)22/h6-7H,1-5,16H2,(H2,17,21)

InChI Key

ILZRZAVCBQYAAB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)[N+](=C(C(=[N+]3[O-])C(=O)N)N)[O-])F

Origin of Product

United States

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